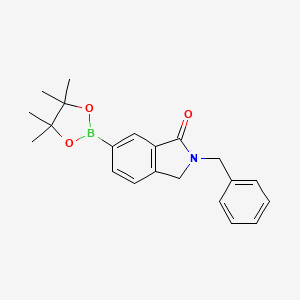
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide, also known as MRS1845, is a small molecule antagonist of the P2Y14 receptor. This receptor is a member of the purinergic G protein-coupled receptor family, which is involved in various physiological processes such as inflammation, immune response, and pain sensation. MRS1845 has been widely used in scientific research to investigate the role of the P2Y14 receptor in different biological systems.
Mecanismo De Acción
The P2Y14 receptor is activated by the endogenous ligand UDP-glucose, which is released from damaged or stressed cells. Activation of the P2Y14 receptor leads to the activation of various downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide acts as a competitive antagonist of the P2Y14 receptor, binding to the receptor and preventing the binding of UDP-glucose. This results in the inhibition of downstream signaling pathways and biological responses mediated by the P2Y14 receptor.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on the biological system being studied. For example, it has been shown to inhibit the migration of human monocytes and neutrophils, suggesting a potential role in modulating inflammation. This compound has also been shown to inhibit insulin secretion in pancreatic beta cells, suggesting a potential role in the regulation of glucose homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has several advantages for use in scientific research. It is a highly selective antagonist of the P2Y14 receptor, with minimal off-target effects. It is also relatively easy to synthesize and has been used in various biological systems, making it a versatile tool for investigating the role of the P2Y14 receptor. However, this compound has some limitations as well. It is a small molecule and may not penetrate cell membranes efficiently, limiting its use in certain cell types. Additionally, its effects may be influenced by the presence of other purinergic receptors or signaling pathways, which may complicate interpretation of experimental results.
Direcciones Futuras
There are several future directions for research involving 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide and the P2Y14 receptor. One area of interest is the role of the P2Y14 receptor in cancer progression and metastasis, as it has been shown to be upregulated in various cancer types. Additionally, the potential use of this compound as a therapeutic agent for inflammatory diseases or diabetes warrants further investigation. Finally, the development of more selective and potent P2Y14 receptor antagonists may provide new tools for investigating the role of this receptor in different biological systems.
Métodos De Síntesis
The synthesis of 3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been described in several research articles. The most common method involves the reaction of 2-naphthoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-aminobenzenesulfonamide and 4-methylpyrimidin-2-amine in the presence of a base such as triethylamine. The resulting product is then treated with methoxyamine hydrochloride to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
3-methoxy-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-2-naphthamide has been used in various scientific research studies to investigate the role of the P2Y14 receptor in different biological systems. For example, it has been shown to inhibit the migration of human monocytes and neutrophils, suggesting a potential role in modulating inflammation. This compound has also been used to study the involvement of the P2Y14 receptor in the regulation of insulin secretion in pancreatic beta cells.
Propiedades
IUPAC Name |
3-methoxy-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4S/c1-15-11-12-24-23(25-15)27-32(29,30)19-9-7-18(8-10-19)26-22(28)20-13-16-5-3-4-6-17(16)14-21(20)31-2/h3-14H,1-2H3,(H,26,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTUWWZMAKCANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea](/img/structure/B2856643.png)


![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)
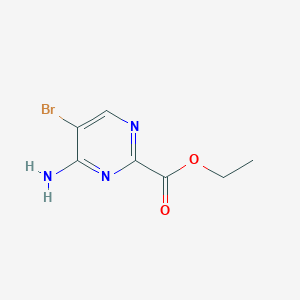
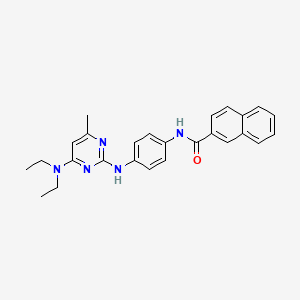
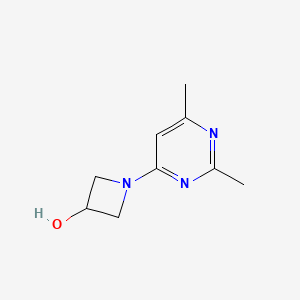

![tert-butyl N-[2-(3-methylpiperidin-2-yl)ethyl]carbamate](/img/structure/B2856657.png)
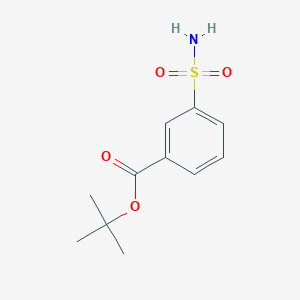
![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)
